molecular formula C2H3N B1216399 Methyl isocyanide CAS No. 593-75-9

Methyl isocyanide

Cat. No. B1216399
CAS RN: 593-75-9
M. Wt: 41.05 g/mol
InChI Key: ZRKSVHFXTRFQFL-UHFFFAOYSA-N
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Patent
US05414122

Procedure details

A mixture of 2-methylbenzoyl chloride (1.55 g) and methyl isocyanide (492 mg) was stirred at 60° C. for 6 hours. Then, the mixture was diluted with acetone (20 ml), and water (4 ml) and calcium carbonate (1.00 g) were added. The stirring of the resulting mixture was continued for 1 hour. The mixture was neutralized with dilute hydrochloric acid and extracted with methylene chloride. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel and eluted with hexane-ethyl acetate (5:1) to obtain the title compound (1.71 g, Yield: 96.6%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
96.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][N+:12]#[C-:13].C(=O)([O-])[O-:15].[Ca+2].Cl>CC(C)=O.O>[CH3:13][NH:12][C:11](=[O:15])[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[CH3:1])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
492 mg
Type
reactant
Smiles
C[N+]#[C-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The stirring of the resulting mixture
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CNC(C(=O)C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.